molecular formula C5H12N4 B6283571 (3-azidopropyl)dimethylamine CAS No. 692721-74-7

(3-azidopropyl)dimethylamine

Cat. No.: B6283571
CAS No.: 692721-74-7
M. Wt: 128.2
InChI Key:
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Description

(3-Azidopropyl)dimethylamine is an organic compound with the molecular formula C5H12N4 It is a derivative of dimethylamine, where one of the hydrogen atoms on the nitrogen is replaced by a 3-azidopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Azidopropyl)dimethylamine can be synthesized through a multi-step process. One common method involves the reaction of 3-chloropropylamine with sodium azide to form 3-azidopropylamine. This intermediate is then reacted with dimethylamine to yield this compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide or dimethylformamide and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Azidopropyl)dimethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide, dimethylformamide.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

    Cycloaddition: Copper(I) catalysts, solvents like ethanol or water.

Major Products Formed

    Substitution: Various substituted amines.

    Reduction: (3-Aminopropyl)dimethylamine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(3-Azidopropyl)dimethylamine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Utilized in the preparation of functionalized polymers and dendrimers.

    Bioconjugation: Employed in click chemistry for the conjugation of biomolecules.

    Photodynamic Therapy: Used in the synthesis of photosensitizers for cancer treatment.

Mechanism of Action

The mechanism of action of (3-azidopropyl)dimethylamine primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications .

Comparison with Similar Compounds

Similar Compounds

    3-Azidopropylamine: Similar structure but lacks the dimethylamine group.

    Dimethylamine: Lacks the 3-azidopropyl group.

    (3-Azidopropyl)methylamine: Contains a methyl group instead of a dimethyl group.

Uniqueness

(3-Azidopropyl)dimethylamine is unique due to the presence of both the azide and dimethylamine groups. This combination allows for versatile reactivity, making it useful in a wide range of chemical reactions and applications. The azide group provides a handle for click chemistry, while the dimethylamine group can participate in various nucleophilic reactions, enhancing the compound’s utility in organic synthesis and materials science .

Properties

CAS No.

692721-74-7

Molecular Formula

C5H12N4

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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